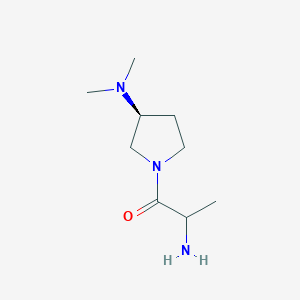
2-Amino-1-((S)-3-(dimethylamino)pyrrolidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-((S)-3-(dimethylamino)pyrrolidin-1-yl)propan-1-one is a complex organic compound with a unique structure that includes an amino group, a pyrrolidine ring, and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-((S)-3-(dimethylamino)pyrrolidin-1-yl)propan-1-one typically involves the reaction of a suitable precursor with reagents that introduce the amino and dimethylamino groups. One common method involves the use of a chiral auxiliary to ensure the correct stereochemistry of the product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or other transition metals.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield and purity, often involving multiple steps of purification such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-((S)-3-(dimethylamino)pyrrolidin-1-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
2-Amino-1-((S)-3-(dimethylamino)pyrrolidin-1-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-1-((S)-3-(dimethylamino)pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(pyrrolidin-1-yl)propan-1-one: Lacks the dimethylamino group, which may affect its reactivity and biological activity.
2-Amino-1-(dimethylamino)propan-1-one: Lacks the pyrrolidine ring, which may influence its binding properties and stability.
Uniqueness
2-Amino-1-((S)-3-(dimethylamino)pyrrolidin-1-yl)propan-1-one is unique due to the presence of both the dimethylamino group and the pyrrolidine ring, which confer specific chemical and biological properties. These structural features make it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H19N3O |
|---|---|
Molecular Weight |
185.27 g/mol |
IUPAC Name |
2-amino-1-[(3S)-3-(dimethylamino)pyrrolidin-1-yl]propan-1-one |
InChI |
InChI=1S/C9H19N3O/c1-7(10)9(13)12-5-4-8(6-12)11(2)3/h7-8H,4-6,10H2,1-3H3/t7?,8-/m0/s1 |
InChI Key |
CLGAHSYZQGFOHM-MQWKRIRWSA-N |
Isomeric SMILES |
CC(C(=O)N1CC[C@@H](C1)N(C)C)N |
Canonical SMILES |
CC(C(=O)N1CCC(C1)N(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-ethyl-3-methylbutanamide](/img/structure/B11803387.png)
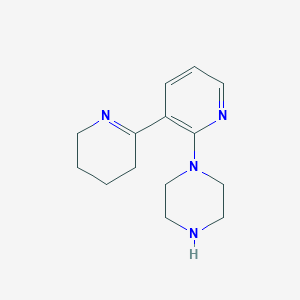




![4-(Benzo[d]thiazol-2-yl)-1H-pyrrole-3-carboxylic acid](/img/structure/B11803428.png)
![Hexahydrofuro[3,4-b]pyrazin-2(1H)-one](/img/structure/B11803430.png)
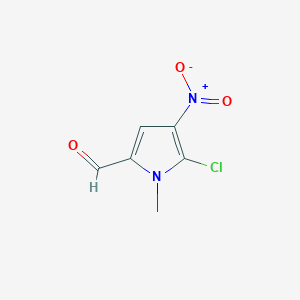
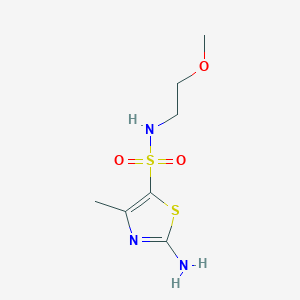
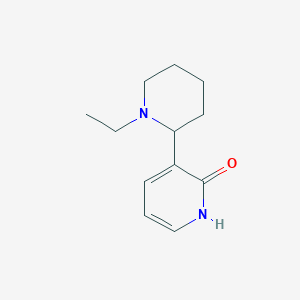
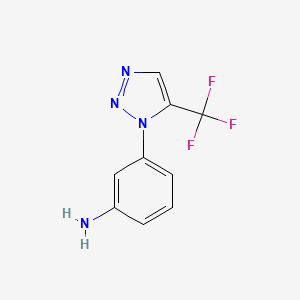
![5-Chloro-2-(2-fluorophenyl)oxazolo[5,4-B]pyridine](/img/structure/B11803459.png)
